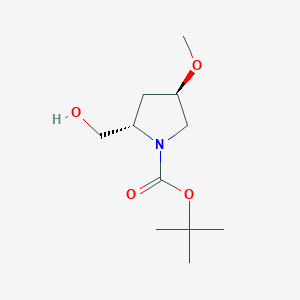
3-(fenilsulfonamido)-N-(tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group and a thiazole ring, which contribute to its distinct chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties. It is used in the development of new antimicrobial agents .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its ability to inhibit bacterial growth makes it a promising candidate for drug development .
Industry: In the industrial sector, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide, also known as 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide, HMS1657C10, or 3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide, is the Transmembrane Serine Protease 2 (TMPRSS2) . TMPRSS2 is a protein that plays a crucial role in the entry of certain viruses, including coronaviruses, into host cells .
Mode of Action
The compound acts as an inhibitor of TMPRSS2 . By binding to TMPRSS2, it prevents the protease from cleaving and activating the spike proteins of viruses. This inhibition blocks the entry of the virus into the host cell .
Biochemical Pathways
The inhibition of TMPRSS2 affects the viral entry pathway . By preventing the activation of viral proteins necessary for cell entry, the compound effectively stops the infection process at an early stage .
Pharmacokinetics
This suggests that the compound may have been optimized for favorable pharmacokinetic properties, such as good absorption and bioavailability, efficient distribution throughout the body, metabolism that doesn’t produce harmful byproducts, and effective excretion from the body .
Result of Action
The result of the compound’s action is the prevention of viral infections , such as those caused by coronaviruses . By inhibiting TMPRSS2, the compound prevents the virus from entering host cells, thereby stopping the infection before it can establish itself .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of benzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Comparación Con Compuestos Similares
- N-(1,3-thiazol-2-yl)benzamide
- 3-fluoro-N-(1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
Comparison: Compared to these similar compounds, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the benzenesulfonamide group, which enhances its biological activity and chemical reactivity. This structural feature allows for more diverse applications in scientific research and industry .
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-6-13(11-12)19-24(21,22)14-7-2-1-3-8-14/h1-11,19H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNALQPBVZSYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2484056.png)

![3-[2-(thiophen-2-yl)ethyl]-7-({[2-(trifluoromethyl)phenyl]methyl}amino)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2484058.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)



![2-(3-{13-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2484068.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)

